3,11-DI(2-Furyl)-N-(2-furylmethyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide
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Overview
Description
3,11-DI(2-Furyl)-N-(2-furylmethyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide is a complex organic compound that belongs to the dibenzodiazepine family. This compound is characterized by its unique structure, which includes multiple furan rings and a dibenzodiazepine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,11-DI(2-Furyl)-N-(2-furylmethyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide typically involves a multi-step process. One common method includes the radical addition/cyclization reaction of o-isocyanodiaryl amines. This process is promoted by Fe(acac)2/TBHP and involves alkoxycarbonylation and carboxamidation . The reaction conditions are mild and show broad substrate scope and good functional group compatibility.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability. This includes using efficient catalysts and reaction conditions that can be easily scaled up. The use of sustainable and green chemistry principles is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,11-DI(2-Furyl)-N-(2-furylmethyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the furan rings or the dibenzodiazepine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can lead to the formation of furanones, while reduction can yield dihydrofuran derivatives.
Scientific Research Applications
3,11-DI(2-Furyl)-N-(2-furylmethyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3,11-DI(2-Furyl)-N-(2-furylmethyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 11-(2-furyl)-3,3-dimethyl-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 3-(2-furyl)acrylic acid derivatives
Uniqueness
3,11-DI(2-Furyl)-N-(2-furylmethyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide is unique due to its multiple furan rings and dibenzodiazepine core, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H23N3O5 |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
6,9-bis(furan-2-yl)-N-(furan-2-ylmethyl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepine-5-carboxamide |
InChI |
InChI=1S/C27H23N3O5/c31-22-15-17(23-9-4-12-34-23)14-20-25(22)26(24-10-5-13-35-24)30(21-8-2-1-7-19(21)29-20)27(32)28-16-18-6-3-11-33-18/h1-13,17,26,29H,14-16H2,(H,28,32) |
InChI Key |
SZCJASGDXKHFPR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=CO4)C(=O)NCC5=CC=CO5)C6=CC=CO6 |
Origin of Product |
United States |
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